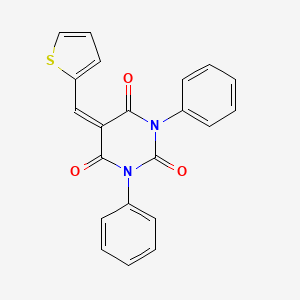

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromomethyl methyl ether is a technical grade compound used in the synthesis of various organic compounds . It’s used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .

Synthesis Analysis

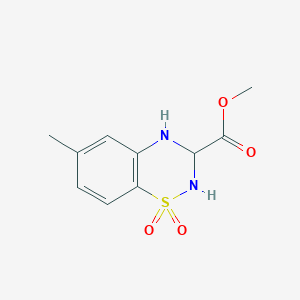

While specific synthesis methods for “Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate” are not available, bromomethyl compounds are generally synthesized by treating the corresponding alcohol or ether with a brominating agent .Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a bromomethyl group attached to the rest of the molecule. For example, the structure of Bromomethyl methyl ether is represented by the formula BrCH2OCH3 .Chemical Reactions Analysis

Bromomethyl compounds are often used as reagents in organic synthesis. They can react with a variety of nucleophiles, leading to the substitution of the bromine atom .Physical And Chemical Properties Analysis

Bromomethyl methyl ether is a liquid at room temperature with a boiling point of 87 °C. It has a density of 1.531 g/mL at 25 °C and a refractive index of 1.456 .科学的研究の応用

Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Cytotoxicity Evaluation

A study explored the synthesis of novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity against several tumor cell lines. The compounds exhibited selective cytotoxicity, suggesting potential in anticancer research (Huang et al., 2017).

Development of Fluorescent Probes

Another research focused on the synthesis of oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds displayed high fluorescence quantum yields, indicating their usefulness as fluorescent probes in various scientific applications (Ferreira et al., 2010).

Synthetic Elaboration Using 2-(Halomethyl)-4,5-Diaryloxazoles

The reactivity of 2-(halomethyl)-4,5-diphenyloxazoles was utilized for synthetic elaboration, leading to the preparation of various oxazole derivatives. This study highlights the compound's role in facilitating the synthesis of chemically diverse molecules (Patil & Luzzio, 2016).

Synthesis of 3-Carboxyindazoles

A clean, high-yielding route to methyl 5-(bromomethyl)-1-tritylindazole 3-carboxylate was developed, underscoring the compound's utility in the efficient synthesis of indazole derivatives, which have significant applications in pharmaceutical research (Johnson & Rodgers, 2005).

Identification of Novel Oxazolidinone Antibacterial Agents

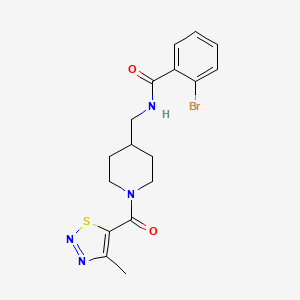

Research on oxazolidinones, a new class of antibacterial agents, found that substituents like methyl and bromo on 1,2,3-triazoles led to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, indicating a safer profile for medical use (Reck et al., 2005).

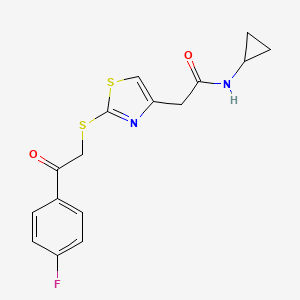

Development of S-Derivatives with Antibacterial Activity

A study synthesized new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, showcasing their antibacterial activity. This research demonstrates the potential for developing new antibiotics to combat resistant strains of microorganisms (2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDHGTWSZBQZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)

![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)